

A Comparative Guide to the JAK1 Selectivity of Filgotinib and Upadacitinib

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Compound of Interest

Compound Name: *Filgotinib*

Cat. No.: *B607452*

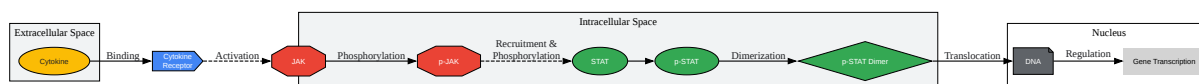
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase (JAK) 1 selectivity of two prominent JAK inhibitors, **filgotinib** and upadacitinib. The information presented is supported by experimental data from both biochemical and cellular assays to assist researchers in understanding the nuanced differences between these two molecules.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in cellular responses to a variety of cytokines and growth factors. This pathway plays a significant role in immunity, cell proliferation, differentiation, and apoptosis. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon ligand binding to a receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.^[1] The selectivity of JAK inhibitors for different family members is a key determinant of their efficacy and safety profiles.



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Figure 1. Simplified diagram of the JAK-STAT signaling pathway.

Quantitative Comparison of JAK1 Selectivity

The selectivity of **filgotinib** and upadacitinib for JAK1 has been evaluated in various assays. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor potency, with lower values indicating greater potency. The following tables summarize the IC₅₀ values for both compounds against the four JAK family members in biochemical and cellular assays.

Biochemical Assay Data

Biochemical assays utilize purified enzymes to assess the direct inhibitory activity of a compound.

Kinase	Filgotinib IC ₅₀ (nM)	Upadacitinib IC ₅₀ (nM)
JAK1	10[2][3]	43 - 47[4][5]
JAK2	28[2][3]	109 - 120[5][6]
JAK3	810[2][3]	2100 - 2300[5][6][7]
TYK2	116[2][3]	4700[5][6][7]

Note: IC₅₀ values can vary between different studies due to slight variations in experimental conditions.

Cellular Assay Data

Cellular assays measure the inhibitory effect of a compound within a more physiologically relevant cellular context. These assays often assess the phosphorylation of STAT proteins (pSTAT) following cytokine stimulation.

Assay (Cytokine/pSTAT in Cell Type)	Filgotinib IC50 (nM)	Upadacitinib IC50 (nM)
JAK1/TYK2 (IFN α /pSTAT5 in Monocytes)	184	56
JAK1/JAK2 (IL-6/pSTAT1 in Monocytes)	281	36
JAK1/JAK3 (IL-2/pSTAT5 in CD4+ T-cells)	1069	83
JAK2/JAK2 (GM-CSF/pSTAT5 in Monocytes)	>10000	2044

Data adapted from Traves et al., 2021. This study provides a head-to-head comparison under consistent experimental conditions.

From the data, both **filgotinib** and upadacitinib demonstrate a clear preference for inhibiting JAK1. In biochemical assays, **filgotinib** shows a roughly 3-fold selectivity for JAK1 over JAK2, while upadacitinib displays approximately 2.5 to 2.8-fold selectivity.^{[2][3][5][6]} However, in cellular assays, the selectivity profile is more pronounced. Upadacitinib is reported to be approximately 60 to 74-fold more selective for JAK1 over JAK2 in cellular assays.^[8] **Filgotinib** is described as having a nearly 30-fold selectivity for JAK1 over JAK2-dependent signaling in human whole blood assays.^{[2][8]}

Experimental Protocols

The determination of JAK inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed overviews of the common biochemical and cellular assays employed.

Biochemical Kinase Inhibition Assays (e.g., LanthaScreen® or HTRF®)

These assays quantify the direct inhibition of purified JAK enzymes by a test compound. They are typically performed in a high-throughput format.

Objective: To determine the IC₅₀ value of an inhibitor against a purified kinase.

General Workflow:



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Figure 2. General workflow for a biochemical kinase inhibition assay.

Detailed Steps:

- Reagent Preparation:
 - Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are diluted to a working concentration in an appropriate kinase buffer.
 - A fluorescently labeled peptide substrate and ATP are also prepared in the kinase buffer. The ATP concentration is often kept near the K_m value for each kinase.
 - The test inhibitors (**filgotinib** and upadacitinib) are serially diluted in DMSO and then further diluted in the assay buffer.
- Assay Procedure:
 - The serially diluted inhibitors are added to the wells of a microtiter plate.
 - The kinase and substrate mixture is then added to the wells.

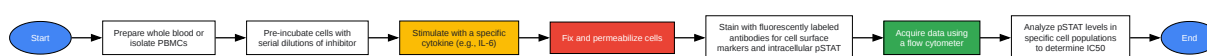
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow for the phosphorylation of the substrate.
- Detection:
 - The reaction is stopped by the addition of a solution containing EDTA.
 - Detection reagents, such as a europium-labeled anti-phosphotyrosine antibody, are added. In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® and HTRF®, the binding of the antibody to the phosphorylated substrate brings a donor and acceptor fluorophore into proximity, generating a signal.
 - The plate is incubated to allow for the detection reagents to bind.
- Data Analysis:
 - The fluorescence signal is read using a plate reader.
 - The data is normalized to controls (no inhibitor and no enzyme).
 - The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT (pSTAT) Assays

These assays measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To determine the cellular potency and selectivity of an inhibitor by measuring its effect on specific JAK-dependent signaling pathways.

General Workflow:



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Figure 3. General workflow for a cellular phospho-STAT (pSTAT) assay.

Detailed Steps:

- Cell Preparation and Treatment:
 - Human whole blood is collected, or PBMCs are isolated.
 - The cells are pre-incubated with serial dilutions of the JAK inhibitors for a specified time.
- Cytokine Stimulation:
 - Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IFN α for JAK1/TYK2, GM-CSF for JAK2/JAK2).
 - The stimulation is carried out for a short period (e.g., 15-30 minutes) at 37°C.
- Cell Staining:
 - The reaction is stopped by fixing the cells (e.g., with paraformaldehyde).
 - The cells are then permeabilized to allow antibodies to access intracellular proteins.
 - Cells are stained with a cocktail of fluorescently labeled antibodies. This includes antibodies against cell surface markers to identify specific cell populations (e.g., CD4 for T-cells, CD14 for monocytes) and an antibody against a specific phosphorylated STAT protein (e.g., anti-pSTAT1, anti-pSTAT5).
- Flow Cytometry and Data Analysis:
 - The stained cells are analyzed using a flow cytometer.
 - The median fluorescence intensity (MFI) of the pSTAT signal is measured within the specific cell populations.
 - The percentage of inhibition is calculated relative to stimulated and unstimulated controls.

- IC50 values are determined by fitting the dose-response curves.[1]

Conclusion

Both **filgotinib** and upadacitinib are potent and selective inhibitors of JAK1. While biochemical assays provide a direct measure of enzyme inhibition, cellular assays offer a more physiologically relevant context for assessing selectivity. The data presented here, from both types of assays, indicates that while both drugs preferentially target JAK1, there are measurable differences in their selectivity profiles against other JAK family members. These differences may underlie their distinct clinical profiles and are an important consideration for researchers in the field of JAK inhibitor development.

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